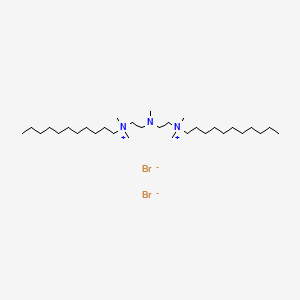
Triphenylstannylium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triphenyltin(1+) is an organotin compound. It has a role as an antifeedant.
科学的研究の応用
Cervical Cancer Treatment
- Triphenylstannylium derivatives have shown potent cytotoxicity against human cervical and breast cancer cells. Compounds of this nature induce G1 and G2/M cell cycle arrest and trigger apoptosis via reactive oxygen species in cancer cells, indicating potential as anticancer agents (Basu Baul et al., 2017).
Cold Injury in Woody Plants
- Triphenyl compounds have been refined for evaluating cold injury in woody plants, providing a method to predict tissue survival and assess plant hardiness (Steponkus & Lanphear, 1967).
Viability Indicators in Plant and Animal Tissues
- Tetrazolium salts, including triphenyl compounds, serve as viability indicators in both plant and animal tissues. Their ability to undergo various reductions makes them suitable for diverse biological studies (Parker, 1955).
Chronic Myelogenous Leukemia Treatment
- Triphenyltin(IV) compounds have demonstrated cytotoxic effects against chronic myelogenous leukemia cells, suggesting potential for development as anticancer drugs (Awang et al., 2012).
Applications in Organic Synthesis
- Triphenylmethyl derivatives are important in organic synthesis, serving as dyestuffs and protecting groups. They have novel applications in bioconjugation, cross-linking, mass-spectrometry, and fluorescence (Shchepinov & Korshun, 2003).
Environmental Contamination and Uptake into Rice Plants
- The study of triphenyltin (TPhT) in paddy fields reveals its degradation and speciation in soil and water, as well as its uptake into rice plants. This is crucial for understanding the environmental impact of TPhT used in agriculture (Antes et al., 2011).
特性
CAS番号 |
668-34-8 |
|---|---|
製品名 |
Triphenylstannylium |
分子式 |
C18H15Sn+ |
分子量 |
350 g/mol |
IUPAC名 |
triphenylstannanylium |
InChI |
InChI=1S/3C6H5.Sn/c3*1-2-4-6-5-3-1;/h3*1-5H;/q;;;+1 |
InChIキー |
XBRCDWHXULVEFB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[Sn+](C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)[Sn+](C2=CC=CC=C2)C3=CC=CC=C3 |
その他のCAS番号 |
668-34-8 |
ピクトグラム |
Acute Toxic; Environmental Hazard |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



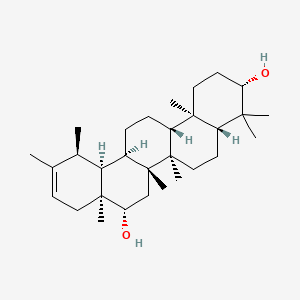
![10-(Phenylmethyl)pyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B1211461.png)
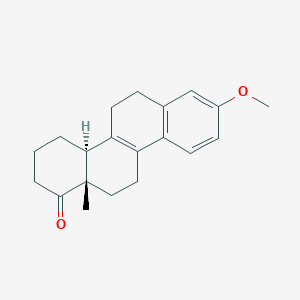
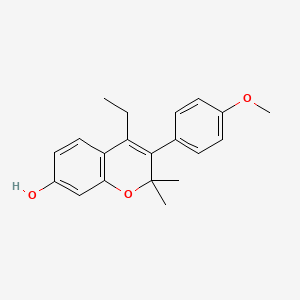
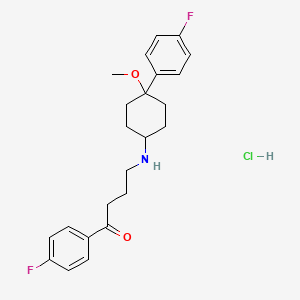
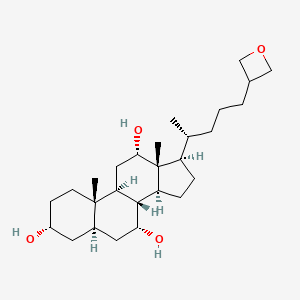

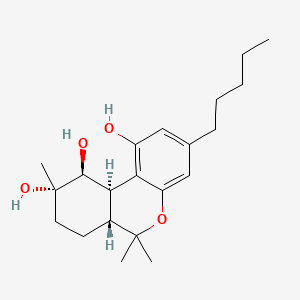
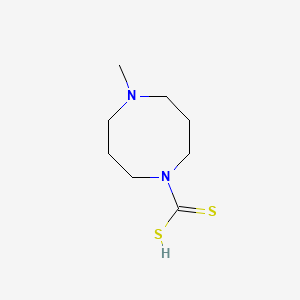
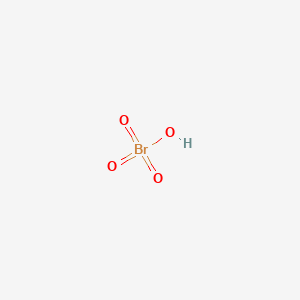
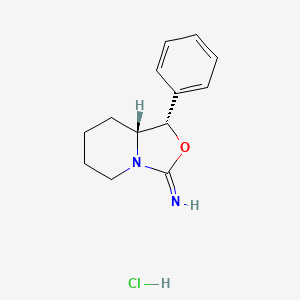

![7-[(1R,2R,3R)-2-[(3R)-3,7-dihydroxy-4,4-dimethyloct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1211478.png)
